3-Phenyloxetan-2-one

Dynamic Kinetic Resolution Asymmetric Hydrolysis Chiral Phase-Transfer Catalysis

3-Phenyloxetan-2-one (tropic acid β-lactone), a four-membered β-lactone with a phenyl substituent at the C-3 position, serves as a conformationally rigid, ring-strained electrophile for asymmetric transformations. Its most prominent application is as a substrate for hydrolytic dynamic kinetic resolution (DKR) yielding enantiomerically enriched (S)-tropic acid, a critical chiral building block for tropane alkaloid pharmaceuticals including hyoscyamine and hyoscine.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 27150-91-0
Cat. No. B8711321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyloxetan-2-one
CAS27150-91-0
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C(C(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C9H8O2/c10-9-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyNITVYFHGUACTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyloxetan-2-one (CAS 27150-91-0) for Asymmetric Synthesis and Chiral Building Block Procurement


3-Phenyloxetan-2-one (tropic acid β-lactone), a four-membered β-lactone with a phenyl substituent at the C-3 position, serves as a conformationally rigid, ring-strained electrophile for asymmetric transformations [1]. Its most prominent application is as a substrate for hydrolytic dynamic kinetic resolution (DKR) yielding enantiomerically enriched (S)-tropic acid, a critical chiral building block for tropane alkaloid pharmaceuticals including hyoscyamine and hyoscine [2]. The compound is a racemic, water-labile oil isolable via flash chromatography with an established synthesis yielding 84% [3].

Workflow Hydrolytic dynamic kinetic resolution (DKR) to (S)-tropic acid
Selection Logic Conformationally rigid β-lactone scaffold for enantiodiscrimination
Use Context Racemic, water-labile oil; non-aqueous PTC conditions required

Why Tropic Acid Esters or Free Tropic Acid Cannot Substitute for 3-Phenyloxetan-2-one in Asymmetric Synthesis Workflows


Tropic acid esters (butyl, methyl, hexafluoroisopropyl) were tested under the same chiral phase-transfer catalyst (PTC) DKR conditions and yielded tropic acid with poor optical purity, attributed to their conformational fluidity [1]. In contrast, 3-phenyloxetan-2-one provides the conformational rigidity required for effective enantiodiscrimination — its hydrolysis completed within 10 minutes versus the sluggish reaction of acyclic esters [1]. Free tropic acid is unsuitable as a direct substitute because it undergoes rapid racemization under alkaline conditions, and enzymatic kinetic resolution (KR) of tropic acid esters is limited to a theoretical maximum 50% yield per enantiomer [2]. Only the β-lactone form enables DKR, which overcomes the 50% yield barrier through in situ racemization of the unreactive enantiomer [1].

!
Acyclic tropic acid esters may not transfer Conformational fluidity of butyl, methyl, and hexafluoroisopropyl esters resulted in poor optical purity under identical DKR conditions, limiting direct substitution.
!
Free tropic acid introduces racemization risk Free tropic acid undergoes rapid racemization under alkaline conditions, and enzymatic KR of its esters is capped at 50% theoretical yield per enantiomer.
!
3-Alkyl-β-lactones lack enolate stabilization Non-phenyl substituted β-lactones do not benefit from the conjugative stabilization required for stable C-3 enolate formation and electrophilic trapping.

Quantitative Head-to-Head Evidence: 3-Phenyloxetan-2-one Differentiation Data for Procurement Decision-Making


DKR Enantioselectivity and Yield: β-Lactone vs. Tropic Acid Esters Under Identical Chiral PTC Conditions

Under identical chiral PTC-catalyzed hydrolytic DKR conditions (CH₂Cl₂, anion-exchange resin as OH⁻ donor, catalyst 14), 3-phenyloxetan-2-one yielded (S)-tropic acid with 81% ee and 85% isolated yield [1]. In contrast, butyl tropanoate, methyl tropanoate, and hexafluoroisopropyl tropanoate all produced tropic acid with unsatisfactory optical purity — the authors explicitly attributed this failure to the conformational fluidity of acyclic esters compared to the rigid β-lactone scaffold [1]. This represents a direct head-to-head comparison within a single study across four tropic acid derivatives.

DKR Enantioselectivity vs. Esters
Head-to-head
β-Lactone: 81% ee (S), 85% yield. Esters: insufficient selectivity reported.
Supports β-lactone as the only substrate exceeding 50% KR yield ceiling with high ee under these PTC conditions.
Ester approach abandoned by authors due to combined low selectivity and conformational fluidity. Data to verify for specific ester substrates.
Dynamic Kinetic Resolution Asymmetric Hydrolysis Chiral Phase-Transfer Catalysis

Reaction Rate: β-Lactone Hydrolysis Completion Time vs. Acyclic Ester Sluggishness

The hydrolytic DKR of 3-phenyloxetan-2-one was completed within 10 minutes under initial screening conditions using catalyst 11 and aqueous KOH/CH₂Cl₂ [1]. In contrast, the acyclic tropic acid esters under similar alkaline biphasic conditions were described as 'quite sluggish' [1]. After optimization with water-free anion-exchange resin and catalyst 14, the β-lactone maintained practical reaction times of 30 hours for optimal enantioselectivity (81% ee), while the ester-based approach was abandoned entirely due to combined issues of slow kinetics and poor selectivity [1]. The enhanced reactivity stems from the ~24 kcal/mol ring strain energy of the four-membered β-lactone ring [2].

Reaction Rate Advantage
Head-to-head
Complete hydrolysis in 10 min; acyclic esters described as 'quite sluggish'.
Ring strain enables faster kinetics, reducing cycle time in preparative asymmetric synthesis.
Rate advantage stems from ~24 kcal/mol ring strain energy. Context-dependent on non-aqueous PTC setup.
Reaction Kinetics β-Lactone Reactivity Substrate Activation

Aqueous Lability Preventing Enzymatic Approaches: β-Lactone vs. Tropic Acid Butyl Ester Stability Comparison

3-Phenyloxetan-2-one was too labile for enzymatic kinetic resolution: complete non-enzymatic hydrolysis to racemic tropic acid occurred in phosphate buffer at pH 7, even in the absence of enzyme [1]. The prior study by Hanefeld et al. confirmed that '(RS)-4 was too labile in a phosphate buffer (pH 7), and their preliminary investigation resulted in a complete hydrolysis to racemic 3, even in the absence of an enzyme' [1]. Consequently, the β-lactone was converted to the more stable butyl ester for enzymatic KR. The butyl ester, by contrast, was sufficiently stable for CAL-B (Candida antarctica lipase B)-catalyzed KR, achieving (R)-tropic acid at 90% ee and (S)-tropic acid butyl ester at 99% ee [2]. However, this enzymatic KR is intrinsically limited to ≤50% theoretical yield per enantiomer, whereas the β-lactone DKR approach circumvents this yield ceiling [1].

Aqueous Lability vs. Butyl Ester
Cross-study
β-Lactone: complete non-enzymatic hydrolysis at pH 7. Butyl ester: stable for enzymatic KR (99% ee ester).
Aqueous lability mandates non-aqueous DKR, which circumvents the 50% enzymatic KR yield limit.
Reported phosphate buffer pH 7, ambient temperature. DKR yield barrier difference: 85% vs. ≤50%.
Enzymatic Kinetic Resolution Substrate Stability Biocatalysis Compatibility

C-3 Enolate Stability as a Synthetic Handle: Differentiation from Non-Phenyl β-Lactones

Mulzer and Kerkmann demonstrated that deprotonation of 3-phenyloxetan-2-one at the C-3 position generates an enolate that is unexpectedly stable at −78 °C and does not undergo β-elimination — a pathway that would normally be 'forbidden' based on Baldwin-type geometric constraints [1]. This stable enolate can be trapped with a range of electrophiles, enabling C-3 alkylation and further functionalization. This behavior is attributed to the phenyl substituent, which provides both conjugative stabilization of the enolate and steric protection against ring-opening elimination pathways. Non-aryl 3-alkyl-β-lactones lack this conjugative stabilization and are more prone to ring-opening side reactions under basic conditions [2].

C-3 Enolate Stability
Class-level
Stable enolate at −78 °C resists β-elimination; enables electrophilic trapping at C-3.
Phenyl substituent provides unique conjugative stabilization absent in 3-alkyl-β-lactones.
Class-level inference from general β-lactone reactivity trends. Specific quantitative stability data not available in open literature.
Enolate Chemistry β-Lactone Functionalization Synthetic Versatility

Thermal Decarboxylation Regiochemistry: 3-Phenyl vs. 4-Phenyl Substitution Divergent Behavior

An ab initio SCF-MO computational study of 10 substituted 2-oxetanones demonstrated that electron-donating groups (methyl, vinyl, phenyl) at the C4 position facilitate the thermal [2+2] cycloreversion decarboxylation pathway, with the reaction predicted to be concerted in the gas phase [1]. For 3-substituted 2-oxetanones such as 3-phenyloxetan-2-one, the phenyl group is not positioned to similarly activate the C4–O bond cleavage required for cycloreversion. Experimental thermolysis studies on 3-alkyl-4-phenyl-2-oxetanones confirm that the regiochemistry of substitution strongly modulates thermal fragmentation pathways, with concurrent concerted and stepwise diradical mechanisms observed [2]. The 3-phenyl substitution pattern thus confers a distinct thermal stability profile compared to 4-phenyl-2-oxetanone, which undergoes more facile decarboxylation due to C4 phenyl-assisted cycloreversion.

Thermal Decarboxylation Profile
Class-level
3-phenyl substitution does not activate C4–O cycloreversion; predicted higher thermal stability.
Offers a distinct stability context versus 4-phenyl-2-oxetanone for thermal process design.
Based on ab initio SCF-MO computational study. Directly measured activation energy difference not available.
Thermal Stability Computational Chemistry Cycloreversion

Optimal Application Scenarios for 3-Phenyloxetan-2-one Based on Quantitative Differentiation Evidence


Preparative-Scale Asymmetric Synthesis of (S)-Tropic Acid via Organocatalytic DKR

For laboratories requiring multi-gram quantities of enantiomerically enriched (S)-tropic acid with >80% ee and yields exceeding the 50% KR barrier, 3-phenyloxetan-2-one is the only substrate validated for hydrolytic DKR under non-aqueous conditions using chiral PTC 14 and anion-exchange resin [1]. The 81% ee and 85% isolated yield achieved at 0 °C in CH₂Cl₂ directly translate to reduced downstream purification burden compared to enzymatic KR of esters (≤50% per enantiomer, requiring separation of unreacted starting material). The conformational rigidity of the β-lactone scaffold, which acyclic esters lack, is the mechanistic basis for this performance advantage [1].

Synthesis of C-3-Functionalized β-Lactone Derivatives via Enolate Trapping

The C-3 phenyl substituent enables formation of a stable enolate at −78 °C that resists β-elimination ring-opening, permitting electrophilic trapping to install additional functionality at C-3 [2]. This chemistry is not accessible with simple 3-alkyl-β-lactones, which lack the conjugative stabilization provided by the aromatic ring. Researchers pursuing libraries of 3,3-disubstituted β-lactones or more complex spirocyclic architectures should prioritize 3-phenyloxetan-2-one over non-aryl analogs, as the enolate chemistry is documented and reproducible [2].

Thermal Stability-Requiring Processes Where Regiochemistry Matters

In synthetic sequences where the β-lactone intermediate may be exposed to elevated temperatures, 3-phenyloxetan-2-one is predicted to exhibit greater thermal stability toward decarboxylation than 4-phenyl-2-oxetanone, based on computational evidence that C4 electron-donating groups facilitate [2+2] cycloreversion while C3 substitution does not [3]. This differential stability is relevant for reaction design, distillation protocols, and safety assessments during scale-up of processes involving β-lactone intermediates [3].

Benchmark Substrate for Non-Aqueous PTC-Catalyzed Asymmetric Hydrolysis Methodology Development

The successful DKR of 3-phenyloxetan-2-one under water-free conditions using a solid-phase hydroxide donor (R₄N⁺·OH⁻ resin) establishes this compound as a model substrate for developing new asymmetric transformations of water-labile electrophiles [1]. The documented energy difference of 1.83 kcal mol⁻¹ between diastereomeric transition states (TS-1 favoring (S)-3) provides a computational benchmark for catalyst design, with DFT-optimized geometries showing π-π interactions between the catalyst quinoline ring and the substrate phenyl group as the dominant enantiodiscrimination force [1]. Laboratories developing new chiral PTCs can use this well-characterized system to benchmark catalyst performance.

Application
Selection Property
Validation Focus
Preparative-scale (S)-tropic acid synthesis via organocatalytic DKR
Conformational rigidity enabling enantiodiscrimination
Reported ee and yield under non-aqueous PTC conditions
C-3-functionalized β-lactone derivatives via enolate trapping
Phenyl-conjugated enolate stability at low temperature
Electrophilic trapping efficiency without β-elimination side reactions
Thermal stability-requiring processes with β-lactone intermediates
Regiochemistry-dependent decarboxylation resistance
Predicted cycloreversion barrier versus 4-substituted analogs
Benchmark substrate for non-aqueous PTC methodology development
Well-characterized DKR system with computational benchmarks
Reproducibility of diastereomeric transition-state energy difference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyloxetan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.